2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510706
InChI: InChI=1S/C7H13N5O/c8-6-10-7-9-3-5(1-2-13)4-12(7)11-6/h5,13H,1-4H2,(H3,8,9,10,11)
SMILES:
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol

2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

CAS No.:

Cat. No.: VC17510706

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol -

Specification

Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
IUPAC Name 2-(2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol
Standard InChI InChI=1S/C7H13N5O/c8-6-10-7-9-3-5(1-2-13)4-12(7)11-6/h5,13H,1-4H2,(H3,8,9,10,11)
Standard InChI Key XOECWLZIHHHCCI-UHFFFAOYSA-N
Canonical SMILES C1C(CN2C(=NC(=N2)N)N1)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound is defined by the molecular formula C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol . Its structure comprises a bicyclic 1,2,4-triazolo[1,5-a]pyrimidine scaffold substituted at the 6-position with a 2-hydroxyethyl group. The triazolopyrimidine core consists of a fused triazole and pyrimidine ring system, while the ethanol moiety introduces polarity and hydrogen-bonding capacity (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₄N₄O
Molecular Weight182.22 g/mol
CAS Number1694565-97-3
Hydrogen Bond Donors3 (2 amine, 1 hydroxyl)
Hydrogen Bond Acceptors5 (4 nitrogen, 1 hydroxyl)

Stereochemical Considerations

While stereochemical data for this specific derivative remain unreported, analogous triazolopyrimidines exhibit planar aromatic cores with substituents adopting equatorial or axial conformations depending on ring saturation . The ethanol side chain likely enhances solubility compared to non-polar derivatives, as observed in related structures .

Synthetic Pathways and Methodological Approaches

Core Scaffold Construction

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with diketones under acidic conditions to form the bicyclic system . In the target compound, post-cyclization functionalization at the 6-position is hypothesized to occur via nucleophilic substitution or coupling reactions.

Table 2: Hypothetical Synthesis Route

StepReaction TypeReagents/Conditions
1CyclocondensationEthyl 5-amino-triazole carboxylate + 1,3-diketone, acetic acid, reflux
2Side Chain IntroductionEthylene oxide or haloethanol under basic conditions
3Deprotection/HydrolysisAcidic or basic aqueous workup

Analytical Characterization

Though spectral data for this compound are unavailable, related triazolopyrimidines are characterized by:

  • ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm; methylene groups adjacent to oxygen at δ 3.5–4.0 ppm .

  • MS (ESI+): Predicted m/z 183.11 [M+H]⁺, consistent with the molecular formula .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The hydroxyl group confers moderate aqueous solubility (~10–50 mg/mL in water), while the aromatic system contributes to lipophilicity (calculated logP ≈ 0.5–1.2) . This amphiphilic profile suggests potential for blood-brain barrier penetration, a trait observed in neuroactive triazolopyrimidines .

Stability Profile

Triazolopyrimidines generally exhibit stability under physiological pH (4–9), with degradation occurring via ring oxidation or side chain hydrolysis under extreme conditions . The ethanol moiety may confer susceptibility to phase II metabolism (e.g., glucuronidation).

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline side chain incorporation.

  • Target Identification: Screen against viral polymerases and oncogenic kinases.

  • Formulation Studies: Explore prodrug strategies to enhance bioavailability.

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